N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
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Overview
Description
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the nitrophenyl-furan compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(4-Ethoxyphenyl)-3-(5-(4-nitrophenyl)-2-furyl)-2-propenamide
- N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-thienyl)-2-propenamide
Uniqueness
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
853351-29-8 |
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Molecular Formula |
C21H18N2O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H18N2O5/c1-2-27-18-8-6-16(7-9-18)22-21(24)13-11-19-10-12-20(28-19)15-4-3-5-17(14-15)23(25)26/h3-14H,2H2,1H3,(H,22,24)/b13-11+ |
InChI Key |
QTQSODZMDIGTBD-ACCUITESSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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